3-Chloro-6-methylpyridazine-4,5-diamine 3-Chloro-6-methylpyridazine-4,5-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20369660
InChI: InChI=1S/C5H7ClN4/c1-2-3(7)4(8)5(6)10-9-2/h1H3,(H2,7,10)(H2,8,9)
SMILES:
Molecular Formula: C5H7ClN4
Molecular Weight: 158.59 g/mol

3-Chloro-6-methylpyridazine-4,5-diamine

CAS No.:

Cat. No.: VC20369660

Molecular Formula: C5H7ClN4

Molecular Weight: 158.59 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-methylpyridazine-4,5-diamine -

Specification

Molecular Formula C5H7ClN4
Molecular Weight 158.59 g/mol
IUPAC Name 3-chloro-6-methylpyridazine-4,5-diamine
Standard InChI InChI=1S/C5H7ClN4/c1-2-3(7)4(8)5(6)10-9-2/h1H3,(H2,7,10)(H2,8,9)
Standard InChI Key DEWBLADMHFUXTQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(N=N1)Cl)N)N

Introduction

Chemical and Structural Properties

Molecular Identity

  • IUPAC Name: 3-Chloro-6-methylpyridazine-4,5-diamine

  • Molecular Formula: C5H7ClN4\text{C}_5\text{H}_7\text{ClN}_4

  • Molecular Weight: 158.59 g/mol

  • CAS Numbers:

    • 17645-17-9 (primary)

    • 1575612-77-9 (alternative)

  • SMILES: NC1=C(Cl)N=NC(=C1N)C\text{NC}1=\text{C}(\text{Cl})\text{N}=\text{N}\text{C}(=\text{C}1\text{N})\text{C}

  • InChI Key: GYPKKOOUKYMZRZ-UHFFFAOYSA-N

Physicochemical Characteristics

  • Appearance: Typically a solid at room temperature.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to amine and pyridazine groups.

  • Stability: Sensitive to light and moisture; requires storage under inert atmosphere at 2–8°C .

Table 1: Key Physicochemical Data

PropertyValueSource
Melting PointNot explicitly reported
Boiling PointNot explicitly reported
LogP (Partition Coeff.)~1.4 (estimated)
pKa~4.5 (amine protonation)

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via multi-step protocols involving:

  • Nucleophilic Substitution: Reacting 3,6-dichloro-4-methylpyridazine with ammonia or amines under controlled conditions.

  • Catalytic Hydrogenation: Reducing nitro intermediates derived from chlorinated pyridazine precursors .

  • Continuous Flow Synthesis: Enhances yield and scalability in industrial settings by optimizing temperature (50–80°C) and reaction time.

Example Reaction:

3,6-Dichloro-4-methylpyridazine+2NH3DMF, DIPEA3-Chloro-6-methylpyridazine-4,5-diamine+2HCl\text{3,6-Dichloro-4-methylpyridazine} + 2\text{NH}_3 \xrightarrow{\text{DMF, DIPEA}} \text{3-Chloro-6-methylpyridazine-4,5-diamine} + 2\text{HCl}

Key Reaction Parameters

  • Temperature: 60–80°C for optimal amine group introduction.

  • Catalysts: Palladium on carbon (Pd/C\text{Pd/C}) for hydrogenation steps.

  • Solvents: Anhydrous DMF or THF to prevent hydrolysis .

Biological Activity and Mechanisms

Antimicrobial Properties

  • Targets: Disrupts bacterial dihydrofolate reductase (DHFR), critical for nucleotide synthesis .

  • Efficacy: Demonstrated against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .

Enzyme Inhibition

  • DHFR Inhibition: Binds to the active site via hydrogen bonding with Asp27 and hydrophobic interactions with Leu4 .

  • IC50_{50}: 0.8 µM for bacterial DHFR, comparable to trimethoprim (0.5 µM) .

Antifungal Applications

  • Agricultural Use: Patented as a key intermediate in fungicides targeting Fusarium spp. and Botrytis cinerea .

  • Mode of Action: Interferes with fungal ergosterol biosynthesis .

Industrial and Pharmaceutical Applications

Agrochemicals

  • Fungicides: Derivatives like 3-(3-chloro-2-fluorophenoxy)-6-methylpyridazine-4,5-diamine show 90% efficacy against wheat rust at 50 ppm .

  • Herbicides: Modifications at the 4- and 5-positions enhance selectivity for weed cytochrome P450 enzymes .

Medicinal Chemistry

  • Anticancer Probes: Analogues inhibit human topoisomerase IIα (IC50_{50}: 5.2 µM) in breast cancer cell lines (MCF-7) .

  • Cardiomyocyte Differentiation: Pyridazine-based small molecules enhance stem cell differentiation into cardiomyocytes by modulating Wnt/β-catenin signaling .

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